Bastadin 14

Description

Properties

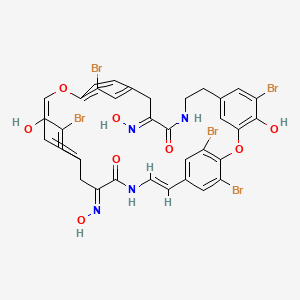

Molecular Formula |

C34H25Br5N4O8 |

|---|---|

Molecular Weight |

1017.1 g/mol |

IUPAC Name |

(12E,25E,28E)-5,16,21,32,33-pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione |

InChI |

InChI=1S/C34H25Br5N4O8/c35-20-7-16-1-2-27(20)50-28-15-19(11-22(37)30(28)44)13-26(43-49)34(47)40-5-3-17-9-23(38)32(24(39)10-17)51-29-14-18(8-21(36)31(29)45)4-6-41-33(46)25(12-16)42-48/h1-3,5,7-11,14-15,44-45,48-49H,4,6,12-13H2,(H,40,47)(H,41,46)/b5-3+,42-25+,43-26+ |

InChI Key |

HXWATZFIMWEHEG-XDDRAWHZSA-N |

Isomeric SMILES |

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)N/C=C/C4=CC(=C(C(=C4)Br)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |

Canonical SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NC=CC4=CC(=C(C(=C4)Br)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |

Synonyms |

bastadin 14 |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Bastadin 14 has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation through multiple mechanisms.

- Mechanism of Action : It modulates key signaling pathways involved in cell survival and proliferation. Research has demonstrated that this compound activates caspases and disrupts mitochondrial function in cancer cells.

Case Study : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed a dose-dependent reduction in cell viability. At a concentration of 20 µM, cell viability decreased by approximately 60% compared to control groups.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Bacillus subtilis, while showing reduced activity against Escherichia coli (MIC ≥ 32 µg/mL).

3. Neuroprotective Effects

this compound has been studied for its potential neuroprotective properties, particularly concerning calcium signaling in neurons.

- Study Findings : In cultured neuronal cells, this compound enhanced calcium transients, suggesting a role in modulating neuronal excitability. This can be crucial for developing treatments for neurodegenerative diseases.

Industrial Applications

This compound's unique properties make it a candidate for various industrial applications:

- Chemical Probes : Used as a chemical probe to study structure-activity relationships of brominated compounds.

- Development of New Materials : Its antimicrobial properties can be harnessed in developing new materials for medical devices or packaging.

Preparation Methods

Retrosynthetic Disassembly of the Macrocyclic Core

The synthesis of Bastadin 14 begins with a retrosynthetic disconnection of the macrocyclic structure into two primary fragments:

-

Western Part : An α,ω-diamine subunit containing the o-brominated diaryl ether motif.

-

Eastern Part : An α,ω-dicarboxylic acid subunit with brominated aryl rings and the α-oximino amide functionality.

This bifurcation simplifies the synthesis into modular components, enabling combinatorial assembly of bastadins with varying bromination patterns. Critical disconnections include:

-

Cleavage of the macrocyclic amide bonds to yield linear precursors.

-

Fragmentation of the diaryl ether linkages into brominated phenol and iodonium salt precursors.

Preparation of Key Intermediates

Synthesis of the Western Part: α,ω-Diamine Subunit

The western part is synthesized via iodonium salt-mediated coupling of o-brominated phenols. Key steps include:

Diaryl Ether Formation Using Symmetrical Iodonium Salts

Bis-(2-benzyloxy-5-formyl-phenyl)-iodonium bromide (6b ) serves as a pivotal intermediate. Its preparation involves:

-

Bromination : Selective bromination of 2-benzyloxy-5-formylphenol using in acetic acid.

-

Iodonium Salt Formation : Reaction of the brominated phenol with iodobenzene diacetate and in dichloromethane.

Reaction Conditions :

\text{Yield}: 72\%; \quad \text{Key Data}: \, ^1\text{H NMR (CDCl}_3\text{)} \, \delta \, 7.57 \, (\text{s}, \, 1\text{H}), \, 7.47 \, (\text{d}, \, J = 1.9 \, \text{Hz}, \, 1\text{H}).

Cobalt Boride-Mediated Nitrile Reduction

The α,ω-aminonitrile intermediate is reduced to the corresponding diamine using cobalt boride () in ethanol. This step establishes the stereochemistry of the aliphatic chain while preserving bromine substituents.

Optimization :

Synthesis of the Eastern Part: α,ω-Dicarboxylic Acid Subunit

The eastern part is constructed via condensation of brominated benzaldehydes with malonate esters, followed by reduction and oxidation:

Knoevenagel Condensation

Reaction of 5-bromo-2-hydroxybenzaldehyde with dimethyl malonate in the presence of piperidine and acetic anhydride yields α,β-unsaturated esters (13a/b ).

Reaction Conditions :

Sodium Borohydride Reduction

The unsaturated ester is reduced to a diol (14a/b ) using in methanol/acetonitrile:

Oxidation to Dicarboxylic Acid

The diol is oxidized to the dicarboxylic acid using Jones reagent () in acetone.

Macrocyclization and Final Assembly

Coupling and Macrolactamization

The western diamine and eastern dicarboxylic acid are coupled using peptide coupling reagents (e.g., HATU/DIPEA) to form a linear precursor, which undergoes macrolactamization under high-dilution conditions.

Macrolactamization Protocol :

Bromination and Functionalization

Regioselective Bromination

Post-macrocyclization bromination is performed using in to install remaining bromine atoms.

Optimization :

-

Positional Selectivity : Bromination occurs preferentially at the para position relative to hydroxyl groups.

Experimental Data and Comparative Analysis

Table 1. Key Intermediates and Reaction Yields

| Intermediate | Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 6b | Iodonium salt formation | , rt | 72 | |

| 13a | Knoevenagel condensation | THF, 80°C | 70 | |

| 14a | reduction | MeOH/MeCN, 0°C → rt | 86 | |

| Macrocycle | Macrolactamization | , HATU | 11–15 |

Challenges and Optimization Strategies

Overcoming Steric Hindrance in Macrocyclization

The low yield of macrolactamization (11–15%) is attributed to steric hindrance from bromine substituents. Strategies to mitigate this include:

Q & A

Q. What experimental techniques are essential for characterizing Bastadin 14’s structural and chemical properties?

this compound requires comprehensive characterization using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For NMR, focus on resolving the unique (E)-2-(hydroxyimino)-N-alkylamide groups and bromophenol matrix, which define its structure . Comparative analysis against a curated NMR database of known bastadins (e.g., chemical shifts for aromatic protons and HI groups) is critical for accurate identification . HPLC should confirm purity and detect potential isomers formed during isolation or storage .

Q. How can researchers validate this compound’s reported cytotoxicity against HCT-116 colon cancer cells?

Reproduce cytotoxicity assays using standardized protocols:

- Cell culture : Maintain HCT-116 cells in RPMI-1640 medium with 10% FBS.

- Dose-response : Test this compound at concentrations ranging from 1–100 μM for 48–72 hours.

- Viability assay : Use MTT or resazurin-based assays, ensuring negative (DMSO control) and positive (e.g., doxorubicin) controls are included .

- Data validation : Compare IC₅₀ values with literature (e.g., Bastadin 4’s IC₅₀ of 8.2 μM ) and account for batch-to-batch variability in compound purity.

Q. What are the best practices for isolating this compound from marine sponges like Ianthella cf. reticulata?

Follow a validated extraction protocol:

- Sample preparation : Freeze-dry sponge tissue, homogenize, and extract with MeOH/CH₂Cl₂ (1:1).

- Chromatography : Use silica gel column chromatography followed by reverse-phase HPLC.

- Isomer monitoring : Monitor for (E,Z)/(Z,E) isomerization during extraction via LC-MS, as HI groups are prone to photochemical/thermal changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?

Apply a systematic approach:

- Source verification : Confirm the sponge species and geographic origin, as related species (e.g., Psammaplysilla) produce structurally similar bastadins with varying activities .

- Isomer analysis : Re-analyze stored samples for isomerization (e.g., E,Z → E,E conversion) using time-course NMR or circular dichroism .

- Assay conditions : Compare cell lines, serum concentrations, and incubation times, which may alter potency .

- Statistical rigor : Use multivariate analysis to distinguish biological variability from methodological artifacts .

Q. What computational methods support the study of this compound’s isomerization mechanisms?

Combine molecular mechanics (MM) and density functional theory (DFT):

- Energy minimization : Calculate relative stability of (E,Z), (Z,E), and (E,E) isomers.

- Transition states : Model thermal isomerization pathways to identify activation barriers .

- Validation : Cross-reference computational results with experimental NMR kinetics (e.g., half-life of isomer interconversion) .

Q. How should researchers design experiments to explore this compound’s dual activity against Trypanosoma brucei and cancer cells?

Adopt a multi-target screening strategy:

- Parasitic assays : Use bloodstream-form T. brucei with Alamar Blue viability assays (IC₅₀ values for Bastadins 13 and 19: ~15–20 μM ).

- Selectivity index : Compare cytotoxicity in mammalian vs. parasitic cells to assess therapeutic potential.

- Mechanistic studies : Perform proteomic profiling or target-based assays (e.g., Ca²⁺ channel modulation, a proposed bastadin target) .

Methodological Considerations

Q. How to address challenges in reproducing this compound’s NMR data?

- Database reliance : Use a bastadin-specific NMR reference library to assign peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, HI protons at δ 8.2–9.0 ppm ).

- Parameter standardization : Maintain consistent solvent (e.g., CDCl₃), temperature (25°C), and concentration (5–10 mg/mL) across experiments.

- Collaborative validation : Share raw NMR files (FID) via repositories for peer verification .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Outlier handling : Apply Grubbs’ test to exclude anomalous replicates.

- Meta-analysis : Aggregate data from multiple studies to assess reproducibility, reporting 95% confidence intervals .

Tables for Key Data Reference

| Property | This compound | Reference |

|---|---|---|

| Cytotoxicity (HCT-116) | IC₅₀: ~10–20 μM (varies by isomer) | |

| Anti-T. brucei IC₅₀ | 15–20 μM | |

| Key NMR Shifts (HI) | δ 8.5–9.0 ppm (¹H); δ 150–160 ppm (¹³C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.